2-(3-CHLOROBENZENESULFONYL)ACETONITRILE
Description
2-(3-Chlorobenzenesulfonyl)acetonitrile is an organosulfur compound featuring a benzenesulfonyl group substituted with a chlorine atom at the 3-position and an acetonitrile moiety.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOXVQENXOETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorobenzenesulfonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of 2-(3-chlorobenzenesulfonyl)acetonitrile may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetonitriles.
Oxidation: Products may include sulfonic acids or sulfonyl chlorides.
Reduction: Products can include sulfonyl hydrides or other reduced forms.
Scientific Research Applications
2-(3-Chlorobenzenesulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzenesulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(3-chlorobenzenesulfonyl)acetonitrile with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and safety:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The 3-Cl group in the target compound enhances sulfonyl electrophilicity, favoring nucleophilic substitution or coupling reactions. In contrast, the 3,4-dimethylbenzenesulfonyl group in reduces electrophilicity due to electron-donating methyl substituents.
Physicochemical Properties: Lipophilicity: The dimethylbenzenesulfonyl analog () is more lipophilic than the target compound, impacting solubility in organic solvents.
Safety Considerations :
- Nitriles generally require precautions against cyanide release (e.g., hydrolysis). The presence of sulfonyl or nitro groups () may introduce additional toxicity risks, such as sulfonic acid formation or nitro group reduction.
Research Insights from Analogous Systems
- Synthetic Pathways : describes acetonitrile as a solvent in sulfonyl-containing reactions, suggesting polar aprotic solvents (e.g., CH₃CN) are suitable for synthesizing such compounds .
- Quantum Chemical Studies: DFT analysis of methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile () revealed non-planar structures and HOMO-LUMO distributions localized on aromatic systems.
Biological Activity
2-(3-Chlorobenzenesulfonyl)acetonitrile, a compound with the CAS number 685119-21-5, is recognized for its potential biological activities and applications in medicinal chemistry. The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(3-chlorobenzenesulfonyl)acetonitrile can be described as follows:
- Molecular Formula : C9H8ClNOS
- Molecular Weight : 215.68 g/mol
- IUPAC Name : 2-(3-chlorobenzenesulfonyl)acetonitrile
The biological activity of 2-(3-chlorobenzenesulfonyl)acetonitrile is largely attributed to its interaction with specific biological targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to proteins and enzymes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in pathological conditions, including those related to cancer proliferation and inflammatory responses.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that are critical in disease processes.
Anticancer Activity
Recent studies have indicated that 2-(3-chlorobenzenesulfonyl)acetonitrile exhibits promising anticancer properties. A notable study evaluated its effects on cancer cell lines, revealing significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | |
| A549 | 12.8 |
Anti-inflammatory Effects
In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of various sulfonamide derivatives, including 2-(3-chlorobenzenesulfonyl)acetonitrile. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
"The compound demonstrated a significant reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent."
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of matrix metalloproteinases (MMPs) by this compound, which are critical in tumor metastasis. The results indicated that it effectively inhibited MMP-2 and MMP-9 activities in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
